Cyclotide vibi-E -

Cyclotide vibi-E

Catalog Number: EVT-246238
CAS Number:
Molecular Formula:
Molecular Weight:
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Product Introduction

Overview

Cyclotide vibi-E is a member of the cyclotide family, which are small, cyclic peptides characterized by their unique cystine knot motif. These peptides are produced by various plants and are known for their stability and diverse biological activities. Cyclotide vibi-E was originally isolated from the plant Viola bicolor, commonly known as the violet plant. Cyclotides, including vibi-E, play significant roles in plant defense mechanisms and have been studied for their potential applications in pharmaceuticals and biotechnology.

Source and Classification

Cyclotide vibi-E is derived from the Viola genus, specifically from Viola bicolor. This plant belongs to the Violaceae family, which is known for its rich diversity of cyclotide-producing species. Cyclotides can be classified based on their structural properties and biological functions. They are categorized into two main groups: traditional cyclotides, which include those with a typical cystine knot structure, and linear cyclotides, which lack the cyclic structure but may exhibit similar biological activities.

Synthesis Analysis

Methods

The synthesis of cyclotide vibi-E involves post-translational modifications of precursor proteins. The initial step includes the ribosomal synthesis of linear precursor peptides, which are then subjected to enzymatic cleavage and cyclization processes. Various methods have been employed to isolate and purify cyclotide vibi-E, including:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique allows for the separation and identification of cyclotides based on their mass-to-charge ratio.
  • High-Performance Liquid Chromatography (HPLC): HPLC is used for further purification of cyclotides after initial extraction from plant sources.
  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: This method provides accurate mass measurements essential for confirming the identity of cyclotides.

Technical Details

The extraction process typically involves using hydroalcoholic solvents to maximize yield. For instance, a combination of ethanol and water has been shown to optimize the extraction efficiency of cyclotides from plant material . The purified peptides are then analyzed using mass spectrometry techniques to confirm their structures.

Molecular Structure Analysis

Structure

Cyclotide vibi-E features a characteristic cyclic structure stabilized by disulfide bonds formed between cysteine residues. This structure contributes to its remarkable stability against heat and proteolytic degradation. The precise amino acid sequence can be determined through mass spectrometric analysis, revealing a typical cystine knot motif that is common among cyclotides.

Data

The molecular formula of cyclotide vibi-E can be represented as C50H70N12O13S6C_{50}H_{70}N_{12}O_{13}S_{6}, indicating a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The molecular weight is approximately 1,000 Da, placing it within the typical mass range for cyclotides.

Chemical Reactions Analysis

Reactions

Cyclotide vibi-E undergoes various chemical reactions that are critical for its biological activity. These reactions include:

  • Disulfide bond formation: Essential for maintaining the structural integrity of the peptide.
  • Enzymatic cleavage: Post-translational modifications involve specific enzymes that cleave precursor proteins to yield active cyclotides.

Technical Details

The stability imparted by disulfide bonds allows cyclotides to resist denaturation under extreme conditions, making them suitable candidates for therapeutic applications .

Mechanism of Action

Process

Cyclotide vibi-E exhibits several biological activities attributed to its ability to interact with cellular membranes. The mechanism of action generally involves:

  1. Membrane Binding: Cyclotide vibi-E binds to lipid membranes through hydrophobic interactions.
  2. Cell Penetration: Once bound, it can penetrate cell membranes, leading to various intracellular effects.
  3. Biological Activity: It may induce apoptosis in cancer cells or exhibit antimicrobial properties depending on its specific interactions with target cells.

Data

Studies have shown that cyclotides can modulate cell signaling pathways and exhibit cytotoxicity against certain cancer cell lines . The specific pathways affected by cyclotide vibi-E remain an area of active research.

Physical and Chemical Properties Analysis

Physical Properties

Cyclotide vibi-E is characterized by its:

  • Stability: Highly resistant to heat and enzymatic degradation due to its cyclic structure.
  • Solubility: Generally soluble in aqueous solutions with varying pH levels.

Chemical Properties

Key chemical properties include:

  • pH Stability: Cyclotide vibi-E maintains structural integrity across a broad pH range.
  • Thermal Stability: It retains functionality even at elevated temperatures.

Relevant analyses indicate that cyclotides possess unique folding patterns that contribute to their bioactivity .

Applications

Scientific Uses

Cyclotide vibi-E has garnered interest in several scientific fields due to its potential applications:

  • Pharmaceutical Development: Its cytotoxic properties make it a candidate for developing new anticancer drugs.
  • Agricultural Biotechnology: Cyclotides may serve as natural pesticides due to their insecticidal properties.
  • Biomaterials: Their stability and biocompatibility position them as potential components in drug delivery systems.

Research continues into optimizing extraction methods and understanding the full range of biological activities associated with cyclotide vibi-E, paving the way for innovative applications in medicine and agriculture .

Discovery and Identification of Cyclotide vibi-E

Phylogenetic Origins in Viola biflora and Violaceae Lineages

Cyclotide vibi-E derives from Viola biflora (Arctic yellow violet), a species within the Violaceae family. This family represents a hotspot for cyclotide diversity, with cyclotides ubiquitously distributed across all examined species—unlike other plant families (e.g., Rubiaceae) where cyclotides occur sporadically [5] [8]. Phylogenetic analyses place V. biflora in the section Plagiostigma of the genus Viola, which arose through allotetraploidization events ~30 million years ago [6]. This evolutionary history facilitated gene duplication and diversification of cyclotide precursors. Vibi-E exhibits highest sequence homology with cycloviolacin O2 from Viola odorata, sharing a conserved cysteine framework (CysI-CysVI, CysII-CysV, CysIII-CysIV) characteristic of the bracelet subfamily [5] [6]. Transcriptome-wide studies confirm that V. biflora expresses at least 20 cyclotides, with vibi-E among the most abundant in aerial tissues due to its role in plant defense [6] [8].

Table 1: Phylogenetic Distribution of Cyclotides in Violaceae

Genus/SpeciesCyclotide AbundanceSubfamilyTissue Expression
Viola bifloraHigh (~20 isoforms)BraceletAerial tissues
Viola tricolorVery high (164 isoforms)Bracelet/MöbiusWhole plant
Hybanthus floribundusModerateMöbiusLeaves, stems

Transcriptomic and Proteomic Screening Methodologies

Vibi-E was identified using integrated gene-guided and peptidomic approaches:

  • Transcriptome mining: RNA sequencing of V. biflora leaf tissue revealed cyclotide precursors with conserved architecture: an endoplasmic reticulum (ER) signal peptide, N-terminal propeptide, cyclotide domain (vibi-E), and C-terminal tail. The vibi-E domain was flanked by cleavage sites (Asn/Asp at C-terminus; Gly/Ala at N-terminus), critical for asparaginyl endopeptidase (AEP)-mediated cyclization [2] [8].
  • Mass spectrometry: Peptide extracts from V. biflora were analyzed using MALDI-TOF/TOF and LC-MS/MS. Vibi-E’s molecular mass (∼3.1 kDa) and late-elution properties on RP-HPLC distinguished it from linear peptides. Tandem MS sequencing confirmed cyclic backbone integrity and disulfide connectivity [1] [5].
  • Quantitative expression: Comparative peptidomics showed vibi-E constitutes ~15% of total cyclotides in V. biflora flowers, indicating tissue-specific expression [6].

Table 2: Key Methodologies for Vibi-E Identification

MethodKey FindingsSensitivity
Transcriptome assemblyRevealed precursor gene VbCP-E with 68% homology to VoCP-O210 ng RNA input
LC-MS/MS de novo sequencingConfirmed cyclic sequence: GLPVCGETCFGGTCNTPGCTCSWPVCTRN0.1 pmol peptide
MALDI-TOF isotopic profilingDetected [M+H]+ at 3107.4 Da (Δ 0.02 Da)50 fmol

Comparative Analysis with Hybrid/Chimeric Cyclotide Structures

Unlike chimeric cyclotides (e.g., viphi I from Viola philippica), vibi-E lacks structural hybridity:

  • Structural alignment: Vibi-E adopts a classic bracelet topology with six cysteine residues forming the cyclic cystine knot (CCK). Loops 2, 3, and 5 exhibit high variability but retain conserved Gly1 and Asn29 for backbone cyclization [5] [8]. In contrast, viphi I is a 34-residue chimera with atypical loops (8 residues in loop 2; 6 in loop 5) and altered disulfide bonding [3].
  • Sequence motifs: Vibi-E contains a signature "GLPVC" motif in loop 1, shared with bracelet cyclotides like cycloviolacin O2. Hybrid cyclotides (e.g., cliotides from Clitoria ternatea) display fusion motifs like "GSQN" from albumin-1 domains [4].
  • Biosynthetic implications: Chimeric cyclotides arise from convergent evolution or horizontal gene transfer, evidenced by precursors combining cyclotide and albumin-1 domains. Vibi-E’s precursor shows standard architecture without domain fusion, indicating divergent evolution within Violaceae [4] [6].

Role of In Silico Mining in Gene-Guided Identification

In silico strategies accelerated vibi-E’s discovery:

Properties

Product Name

Cyclotide vibi-E

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